molecular formula C14H23N3O B8407349 2-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline CAS No. 1089281-31-1

2-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline

Cat. No.: B8407349
CAS No.: 1089281-31-1
M. Wt: 249.35 g/mol
InChI Key: HYRSNFHNEKLPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1089281-31-1

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

2-methoxy-4-[2-(4-methylpiperazin-1-yl)ethyl]aniline

InChI

InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)6-5-12-3-4-13(15)14(11-12)18-2/h3-4,11H,5-10,15H2,1-2H3

InChI Key

HYRSNFHNEKLPPN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Methyl-4-{2-[3-(methyloxy)-4-nitrophenyl]ethyl}piperazine (0.6 g, 2.15 mmol) was placed in a 100 mL high pressure vessel and dissolved in 30 mL of 1 to 1 EtOAc/MeOH. 5 wt % Platinum(sulfided)/carbon (0.42 g, 0.107 mmol) was added followed quickly by a rubber septum. The flask was evacuated and filled with N2 six times to remove any oxygen. The vessel was then pressurized with H2 (50 psi). The solution stirred overnight. The next morning the vessel was evacuated and filled with N2 six times to remove any H2. The solution was filtered through celite and evaporated to afford the title compound of step D (0.460 g, 1.84 mmol, 86%). 1H NMR (400 MHz, CDCl3) δ ppm 6.60-6.64 (m, 3H), 3.82 (s, 3H), 3.64 (bs, 2H), 2.64-2.73 (m, 2H), 2.38-2.63 (m, 10H), 2.29 (s, 3H).
Name
1-Methyl-4-{2-[3-(methyloxy)-4-nitrophenyl]ethyl}piperazine
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Platinum(sulfided) carbon
Quantity
0.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.